molecular formula C25H22ClNO5 B4045904 Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B4045904
M. Wt: 451.9 g/mol
InChI Key: WYMOYZUIWFKBDD-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a useful research compound. Its molecular formula is C25H22ClNO5 and its molecular weight is 451.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl]benzoate is 451.1186505 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Juvenile Hormone Activity

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-juvenile hormone (anti-JH) agent, inducing precocious metamorphosis in larvae of the silkworm and black pigmentation of the larval cuticle, which are recognized as JH-deficiency symptoms. This indicates potential applications in controlling pest populations by disrupting their developmental processes (Ishiguro et al., 2003).

Optical Storage and Polymer Research

Research into azo polymers for reversible optical storage has highlighted the cooperative motion of polar side groups in amorphous polymers. The synthesis and characterization of novel polymers with specific optical properties, such as photoinduced birefringence, demonstrate the potential of such compounds in optical data storage technologies and the development of smart materials (Meng et al., 1996).

Synthesis and Biological Activity

Further studies have synthesized and evaluated the biological activity of novel anti-JH agents, targeting larval epidermis and inducing precocious metamorphosis in silkworms. These findings contribute to our understanding of how such compounds can be used to manipulate insect development and potentially provide new avenues for pest control (Kuwano et al., 2008).

Antimicrobial Agents

The synthesis of new quinazolines as potential antimicrobial agents, starting from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, showcases the potential medical applications of these compounds in combating microbial infections. Such research indicates the broad utility of these compounds beyond insect physiology, extending into medicinal chemistry (Desai et al., 2007).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, revealing significant potential for NLO materials. The enhanced transparency–nonlinearity trade-offs in derivatives suggest applications in the development of optical and photonic devices (Kiven et al., 2023).

Properties

IUPAC Name

ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-3-31-25(29)16-8-12-18(13-9-16)27-22(20-6-4-5-7-21(20)30-2)23(24(27)28)32-19-14-10-17(26)11-15-19/h4-15,22-23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMOYZUIWFKBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
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Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
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Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Reactant of Route 4
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Reactant of Route 5
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Reactant of Route 6
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate

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